Chloroquine Phosphate

Content Navigation

Avoid DMSO-induced cytotoxicity when using Chloroquine. The phosphate salt offers high aqueous solubility, enabling DMSO-free stock solutions for reliable cell-based assays. • BCS Class I compound with 60% active base yield ensures precise dosing. • Distinct polymorph melting points (195°C/218°C) for DSC calibration. • Stable pharmacokinetics per pharmacopeial monographs.

CAS Number

Product Name

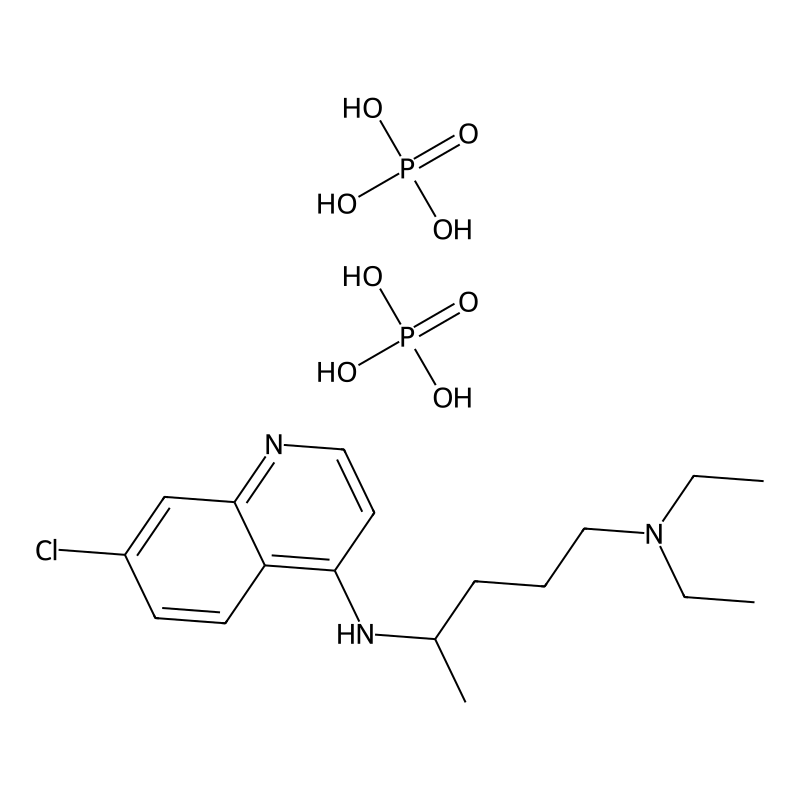

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Chloroquine Phosphate (CAS 50-63-5) is a widely procured 4-aminoquinoline salt that serves as a foundational lysosomotropic agent, autophagy inhibitor, and antimalarial reference standard [1]. As a Biopharmaceutics Classification System (BCS) Class I compound, it is characterized by high aqueous solubility and high permeability, making it a preferred precursor for both in vitro biological assays and solid oral dosage formulation [2]. Unlike the free base, the diphosphate salt ensures rapid dissolution and stable pharmacokinetics, establishing it as the standard monographed form for industrial quality control and reproducible pharmacological modeling [1].

Research Fit

References

- [1] Browning, D. J. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In: Hydroxychloroquine and Chloroquine Retinopathy. Springer.

- [2] Verbeeck, R. K., et al. (2005). Biowaiver monographs for immediate release solid oral dosage forms based on Biopharmaceutics Classification System (BCS) literature data: Chloroquine phosphate, chloroquine sulfate, and chloroquine hydrochloride. Journal of Pharmaceutical Sciences, 94(7), 1389-1395.

Generic substitution of Chloroquine Phosphate with alternative salts or analogs frequently compromises assay reproducibility and formulation integrity. Replacing the phosphate salt with Chloroquine free base introduces severe solubility bottlenecks, necessitating the use of organic solvents like DMSO that can induce baseline cytotoxicity in cell cultures [1]. Furthermore, substituting it with Hydroxychloroquine (HCQ) sulfate—while structurally similar—alters the in vivo toxicity profile and lysosomal pH neutralization capacity, as CQ is generally more potent but approximately twice as toxic as HCQ[2]. Finally, swapping the phosphate salt for Chloroquine sulfate changes the active base mass equivalence and thermal melting profile, requiring complete recalculation of molarity and revalidation of differential scanning calorimetry (DSC) parameters[3].

Substitution Risk

References

- [1] Verbeeck, R. K., et al. (2005). Biowaiver monographs for immediate release solid oral dosage forms based on Biopharmaceutics Classification System (BCS) literature data. Journal of Pharmaceutical Sciences, 94(7), 1389-1395.

- [2] Browning, D. J. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In: Hydroxychloroquine and Chloroquine Retinopathy. Springer.

- [3] European Pharmacopoeia (Ph. Eur.). Monograph: Chloroquine Phosphate vs Chloroquine Sulfate.

Aqueous Solubility and Assay Compatibility

For in vitro and formulation workflows, Chloroquine Phosphate offers superior processability over the non-salt form. Chloroquine Phosphate is freely soluble in water, achieving concentrations of 50 mg/mL to over 200 mg/mL, whereas Chloroquine free base is practically insoluble in aqueous media (LogP 3.73) [1]. This quantitative advantage allows researchers to prepare high-concentration stock solutions without relying on organic solvents.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ≥ 50 mg/mL (freely soluble in water) |

| Comparator Or Baseline | Practically insoluble (LogP 3.73) (Chloroquine free base) |

| Quantified Difference | Orders of magnitude higher aqueous solubility |

| Conditions | Standard aqueous media at room temperature |

Enables the preparation of high-concentration aqueous stock solutions for cell culture without the confounding cytotoxicity of DMSO or other organic solvents.

Polymorphic Thermal Processing Windows

In solid-state characterization and tablet manufacturing, the choice of salt dictates thermal behavior. Chloroquine Phosphate exhibits two distinct polymorphic forms with melting points at approximately 195°C and 218°C [1]. In contrast, Chloroquine Sulfate melts at approximately 208°C [2]. This distinct thermal profile is essential for establishing accurate differential scanning calorimetry (DSC) baselines and defining processing temperatures during hot-melt or solid-dispersion manufacturing.

| Evidence Dimension | Melting Point / Thermal Transitions |

| Target Compound Data | ~195°C and ~218°C (Two polymorphic forms) |

| Comparator Or Baseline | ~208°C (Chloroquine Sulfate) |

| Quantified Difference | Distinct polymorphic melting points vs single transition |

| Conditions | Differential Scanning Calorimetry (DSC) / Capillary method |

Critical for solid-state formulation R&D, as the distinct thermal transitions of the phosphate salt dictate specific DSC baselines and thermal processing windows.

Stoichiometric Dosing Equivalence

When benchmarking against related 4-aminoquinolines, precise mass-to-base conversion is mandatory. A 250 mg dose of Chloroquine Phosphate yields exactly 150 mg of active chloroquine base (a 60% yield) [1]. Conversely, 200 mg of Hydroxychloroquine Sulfate yields 155 mg of active base (a 77.5% yield) [1]. Failing to account for this stoichiometric difference leads to significant dosing inaccuracies in comparative pharmacological models.

| Evidence Dimension | Active Base Yield per Salt Mass |

| Target Compound Data | 60.0% active base yield (150 mg base per 250 mg salt) |

| Comparator Or Baseline | 77.5% active base yield (155 mg base per 200 mg salt) (Hydroxychloroquine Sulfate) |

| Quantified Difference | 17.5% difference in active base mass fraction |

| Conditions | Standard stoichiometric conversion |

Procurement teams and researchers must strictly account for these differing salt-to-base conversion ratios to ensure accurate molar dosing in comparative pharmacological models.

Aqueous In Vitro Autophagy Assays

Due to its high water solubility, Chloroquine Phosphate is the optimal choice for preparing solvent-free stock solutions in cell culture media, preventing the baseline cytotoxicity often caused by DMSO when using the free base [1].

Solid Dosage Form Characterization

The distinct polymorphic melting points (195°C and 218°C) make this specific salt ideal for calibrating thermal processing windows and DSC baselines during the development of BCS Class I immediate-release tablets [2].

Lysosomotropic Reference Benchmarking

Because of its established 60% active base yield and distinct toxicity profile compared to HCQ sulfate, CQ phosphate serves as the strict quantitative baseline for evaluating novel endosomal pH neutralizers and viral entry inhibitors [1].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (32%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Abuye H, Abraham W, Kebede S, Tatiparthi R, Suleman S. Physicochemical Quality Assessment of Antimalarial Medicines: Chloroquine Phosphate and Quinine Sulfate Tablets from Drug Retail Outlets of South-West Ethiopia. Infect Drug Resist. 2020 Feb 27;13:691-701. doi: 10.2147/IDR.S234684. eCollection 2020. PubMed PMID: 32161477; PubMed Central PMCID: PMC7051250.

3: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Feb 20;43(0):E019. doi: 10.3760/cma.j.issn.1001-0939.2020.0019. [Epub ahead of print] Chinese. PubMed PMID: 32075365.

4: Gao J, Tian Z, Yang X. Breakthrough: Chloroquine phosphate has shown apparent efficacy in treatment of COVID-19 associated pneumonia in clinical studies. Biosci Trends. 2020 Mar 16;14(1):72-73. doi: 10.5582/bst.2020.01047. Epub 2020 Feb 19. PubMed PMID: 32074550.

5: Baruah UK, Gowthamarajan K, Ravisankar V, Karri VVSR, Simhadri PK, Singh V. Optimisation of chloroquine phosphate loaded nanostructured lipid carriers using Box-Behnken design and its antimalarial efficacy. J Drug Target. 2018 Aug;26(7):576-591. doi: 10.1080/1061186X.2017.1390671. Epub 2017 Oct 23. PubMed PMID: 29057679.

6: Ferreira AO, Polonini HC, Silva SL, Patrício FB, Brandão MAF, Raposo NRB. Feasibility of amlodipine besylate, chloroquine phosphate, dapsone, phenytoin, pyridoxine hydrochloride, sulfadiazine, sulfasalazine, tetracycline hydrochloride, trimethoprim and zonisamide in SyrSpend(®) SF PH4 oral suspensions. J Pharm Biomed Anal. 2016 Jan 25;118:105-112. doi: 10.1016/j.jpba.2015.10.032. Epub 2015 Oct 27. PubMed PMID: 26540625.

7: Dattani JJ, Rajput DK, Moid N, Highland HN, George LB, Desai KR. Ameliorative effect of curcumin on hepatotoxicity induced by chloroquine phosphate. Environ Toxicol Pharmacol. 2010 Sep;30(2):103-9. doi: 10.1016/j.etap.2010.04.001. Epub 2010 May 20. PubMed PMID: 21787638.

8: Desai KR, Dattani JJ, Rajput DK, Moid N, Highland HN, George LB. Role of curcumin on chloroquine phosphate-induced reproductive toxicity. Drug Chem Toxicol. 2012 Apr;35(2):184-91. doi: 10.3109/01480545.2011.589846. Epub 2012 Jan 25. PubMed PMID: 21774738.

9: Okunlola A, Odeku OA. Evaluation of starches obtained from four Dioscorea species as binding agent in chloroquine phosphate tablet formulations. Saudi Pharm J. 2011 Apr;19(2):95-105. doi: 10.1016/j.jsps.2011.01.002. Epub 2011 Jan 18. PubMed PMID: 23960747; PubMed Central PMCID: PMC3744955.

10: Bolaji OM, Happi TC, Oduola AM, Babafunmi EA. Effect of chloroquine phosphate and toxic concentrations of lead acetate on Ca2+-ATPase activity in isolates and clones of Plasmodium falciparum. Niger J Physiol Sci. 2011 Dec 20;26(2):167-72. PubMed PMID: 22547186.

Explore Compound Types